

Introduction: Unveiling 2-Methyl-2H-indazol-3-amine, a Key Heterocyclic Scaffold

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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-3-amine

Cat. No.: B3059325

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In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the indazole scaffold is of paramount importance due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, yet crucial, derivative: **2-Methyl-2H-indazol-3-amine** (CAS No. 97990-19-7).^{[1][2][3]} This molecule is not merely another entry in a chemical catalog; it is a versatile building block, a synthon whose strategic importance lies in the specific arrangement of its functional groups. The N2-methylation distinguishes it from its 1H-tautomer, profoundly influencing its steric and electronic properties, which in turn dictates its reactivity and utility in drug design. This document provides an in-depth exploration of its core physical and chemical properties, spectroscopic signature, and handling protocols, designed for the practicing researcher engaged in discovery and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

- IUPAC Name: **2-methyl-2H-indazol-3-amine**^{[1][4]}
- Synonyms: 2-methylindazol-3-amine, 2-Methyl-2H-indazol-3-ylamine^[1]
- CAS Number: 97990-19-7^{[1][4]}
- Molecular Formula: C₈H₉N₃^{[1][4]}

The structure features a bicyclic system where a benzene ring is fused to a pyrazole ring. The key identifiers are the amine (-NH₂) group at the C3 position and the methyl (-CH₃) group on the N2 nitrogen atom of the pyrazole ring. This specific N2 substitution is critical, as it locks the tautomeric form, providing a rigid and predictable scaffold for further chemical modification.

Caption: 2D structure of **2-Methyl-2H-indazol-3-amine**.

Core Physical and Chemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

Property	Value	Source
Molecular Weight	147.18 g/mol	[1][4]
Physical Form	Solid	[4]
XLogP3	1.2	[1]
Hydrogen Bond Donors	1 (from -NH ₂)	[1]
Hydrogen Bond Acceptors	2 (from ring nitrogens)	[1]
Polar Surface Area	43.8 Å ²	[1]
Rotatable Bond Count	0	[1]

Note: Properties such as melting point, boiling point, and pKa are not consistently reported for this specific isomer in readily available literature. Values found often correspond to isomers like 2-Methyl-2H-indazol-5-amine[5]. Researchers should perform experimental determination for definitive values. The XLogP3 value of 1.2 suggests moderate lipophilicity, a crucial parameter in drug development for predicting membrane permeability.

Spectroscopic Profile for Structural Verification

Structural confirmation is non-negotiable. The following spectroscopic characteristics are expected for **2-Methyl-2H-indazol-3-amine** and serve as a benchmark for sample validation.

- ^1H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.
 - Aromatic Protons: A complex multiplet pattern between ~ 7.0 - 7.8 ppm, arising from the four protons on the benzene ring.
 - Amine Protons ($-\text{NH}_2$): A broad singlet, the chemical shift of which is concentration and solvent dependent.
 - N-Methyl Protons ($-\text{CH}_3$): A sharp singlet around ~ 3.5 - 4.0 ppm, integrating to three protons.
- ^{13}C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon backbone.
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (~ 110 - 150 ppm).
 - N-Methyl Carbon: A single signal in the aliphatic region (~ 30 - 40 ppm).
 - The carbon attached to the amine group (C3) will also appear in the aromatic region.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.
 - GC-MS Analysis: A molecular ion peak (M^+) at $m/z = 147$ is expected, corresponding to the molecular weight of the compound.[\[1\]](#)

Chemical Reactivity and Synthesis Insights

Reactivity

The chemical behavior of **2-Methyl-2H-indazol-3-amine** is governed by the interplay between the electron-rich amino group and the heterocyclic ring system.

- The Amino Group: The primary amine at the C3 position is the principal site of reactivity. It can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. This functional handle is the primary reason for its utility as a building block in multi-step syntheses.

- The Indazole Ring: The N2-methylation prevents tautomerization and deactivates the ring towards electrophilic substitution compared to an unsubstituted indazole. However, the ring system's aromaticity is preserved.

Synthesis Overview

While multiple synthetic routes to the indazole core exist, a common approach for producing N-alkylated indazoles involves the cyclization of appropriately substituted hydrazines or reductive cyclization of ortho-nitrobenzyl compounds.^[6] A specific route for a related tetrahydro-derivative involves the reaction of 2-oxocyclohexanecarbonitrile and methylhydrazine, highlighting the use of hydrazine precursors.^[7] For drug development professionals, understanding the synthesis is key to anticipating potential process-related impurities.

Safety, Handling, and Storage

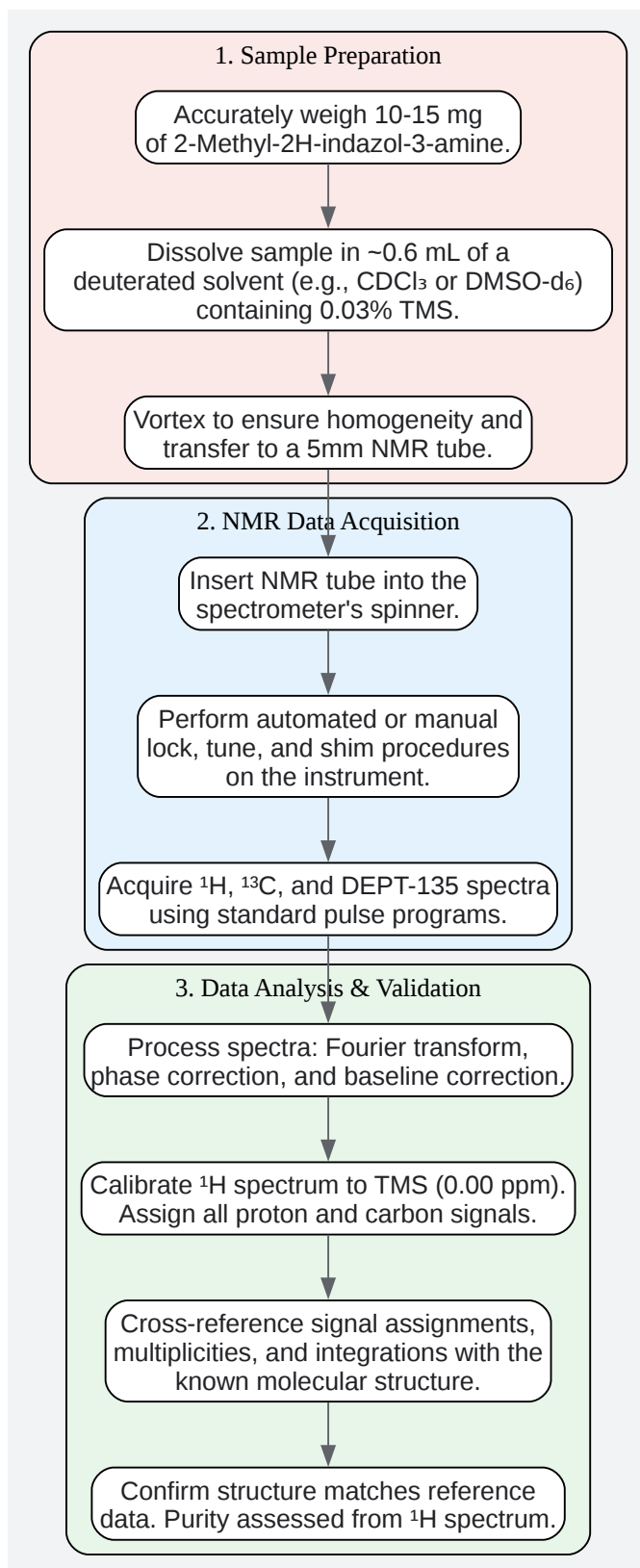
Adherence to safety protocols is mandatory. Based on data for the compound and related isomers, the following guidelines should be observed.

- GHS Hazard Classification:
 - Pictogram: GHS07 (Exclamation Mark)^[4]
 - Signal Word: Warning^[4]
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).^[4]
Some related indazole amines are also classified as H302 (Harmful if swallowed).^[8]
- Precautionary Measures:
 - P280: Wear protective gloves, eye protection, and face protection.^[9]
 - P264: Wash skin thoroughly after handling.^[9]
 - Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.
- Storage:

- Keep in a dark place, sealed in a dry environment.[\[4\]](#)
- Recommended storage temperature is 2-8°C.[\[4\]](#)

Experimental Protocol: A Self-Validating Workflow for Structural Confirmation

To ensure the identity and purity of **2-Methyl-2H-indazol-3-amine**, a rigorous and self-validating analytical workflow is essential. The following protocol outlines the steps for obtaining high-quality NMR data, a cornerstone of structural elucidation.



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